
Sodium 3-hydroxy-2-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-hydroxy-2-phenylpropanoate: is an organic compound with the molecular formula C9H9NaO3. It is a sodium salt derivative of 3-hydroxy-2-phenylpropanoic acid. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-hydroxy-2-phenylpropanoate can be synthesized through the neutralization of 3-hydroxy-2-phenylpropanoic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium at ambient temperature. The resulting product is then purified through crystallization .
Industrial Production Methods: In industrial settings, the compound is produced by reacting 3-hydroxy-2-phenylpropanoic acid with sodium carbonate or sodium bicarbonate in large reactors. The reaction mixture is then filtered, and the product is crystallized from the filtrate .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium 3-hydroxy-2-phenylpropanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Formation of 3-oxo-2-phenylpropanoic acid.
Reduction: Formation of 3-hydroxy-2-phenylpropanol.
Substitution: Formation of 3-chloro-2-phenylpropanoate or 3-bromo-2-phenylpropanoate.
Scientific Research Applications
Chemistry: Sodium 3-hydroxy-2-phenylpropanoate is used as a building block in organic synthesis. It is utilized in the preparation of various pharmaceuticals and fine chemicals .
Biology: In biological research, the compound is used to study metabolic pathways and enzyme interactions. It serves as a substrate in enzymatic reactions to investigate enzyme kinetics and mechanisms .
Medicine: It is explored for its antimicrobial and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It acts as a stabilizer and additive in various formulations .
Mechanism of Action
The mechanism of action of sodium 3-hydroxy-2-phenylpropanoate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s hydroxyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
3-hydroxy-2-phenylpropanoic acid: The parent compound from which sodium 3-hydroxy-2-phenylpropanoate is derived.
Sodium 3-hydroxy-2-methylpropanoate: A similar compound with a methyl group instead of a phenyl group.
Sodium 3-hydroxy-2-phenylbutanoate: A compound with an additional carbon in the side chain.
Uniqueness: this compound is unique due to its specific structural features, such as the phenyl group and the hydroxyl group. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H9NaO3 |
|---|---|
Molecular Weight |
188.16 g/mol |
IUPAC Name |
sodium;3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C9H10O3.Na/c10-6-8(9(11)12)7-4-2-1-3-5-7;/h1-5,8,10H,6H2,(H,11,12);/q;+1/p-1 |
InChI Key |
MWFAUNFZNKFJAM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


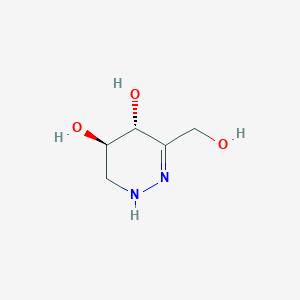

![[(2R)-2-benzoyloxy-2-[(2R,3S,4R,5R)-3,4,5-tribenzoyloxyoxolan-2-yl]ethyl] benzoate](/img/structure/B13094212.png)
![6-((4-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B13094215.png)
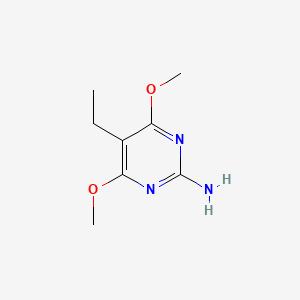
![3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one](/img/structure/B13094236.png)
![2-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094239.png)
![(9S,11R)-5,11-dimethyl-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5-diene](/img/structure/B13094251.png)
![Pyrimido[4,5-d]pyridazin-4(1H)-one](/img/structure/B13094263.png)
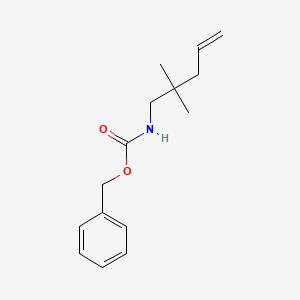
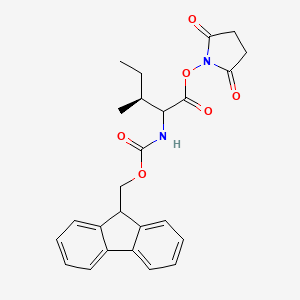
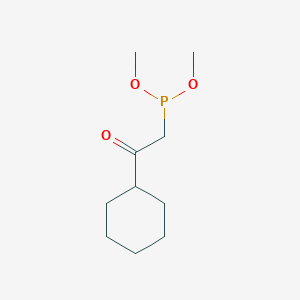
![4-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094283.png)

